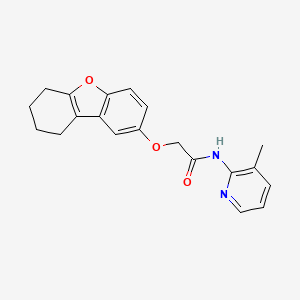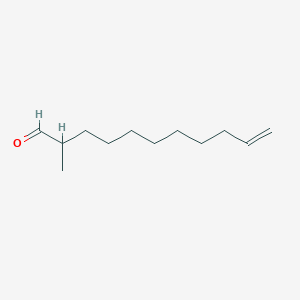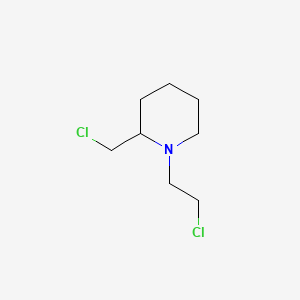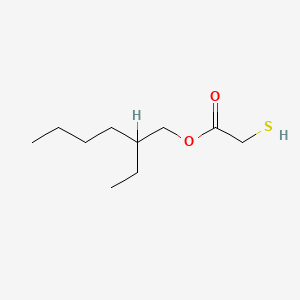
2-Ethylhexyl thioglycolate
Overview
Description
2-Ethylhexyl thioglycolate: is an organic compound with the chemical formula C10H20O2S . It is a thioglycolic acid ester, characterized by the presence of a thiol group (-SH) and an ester group (-COO-). This compound is commonly used in various industrial applications due to its unique chemical properties, including its ability to act as a reducing agent and its compatibility with organic solvents .
Mechanism of Action
Target of Action
2-Ethylhexyl thioglycolate, also known as 2-EHTG, is a versatile chemical compound that interacts with various targets depending on its application . In the context of polymer synthesis, it acts as a chain transfer agent . It can also interact with heavy metals to form insoluble heavy metal salts .
Mode of Action
The mode of action of 2-EHTG varies based on its application. In polymer synthesis, it acts as a chain transfer agent, controlling the molecular weight of the polymer . It can also react with heavy metals, forming insoluble heavy metal salts . This property is utilized in the selective extraction of certain metals .
Biochemical Pathways
It is known that it can participate in free radical reactions, particularly in the presence of free radical initiators . This property is utilized in the synthesis of conjugated polymers .
Pharmacokinetics
Due to its chemical structure and properties, it is expected to have low water solubility . This could impact its bioavailability and distribution in biological systems.
Result of Action
The result of 2-EHTG’s action depends on its application. In polymer synthesis, it helps control the molecular weight of the polymer, affecting its physical and chemical properties . When reacting with heavy metals, it forms insoluble salts, which can be used for the selective extraction of these metals .
Action Environment
The action of 2-EHTG can be influenced by environmental factors. For instance, its reactivity can be affected by temperature, as it typically reacts under high-temperature conditions . Additionally, its environmental stability and efficacy can be influenced by the presence of other chemicals, such as free radical initiators .
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl thioglycolate plays a significant role in biochemical reactions due to its thiol group, which can interact with various biomolecules. It is known to interact with enzymes such as thiolase and proteins containing cysteine residues. The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction is crucial in biochemical processes where thiol-disulfide exchange reactions are involved .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. This can impact cell survival, proliferation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The thiol group in this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, it can induce changes in gene expression by modulating transcription factors and signaling pathways. These molecular interactions are critical for understanding the biochemical effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to this compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and tissue damage in animal models. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and industrial applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to thiol metabolism. It can interact with enzymes such as thiolase and glutathione S-transferase, which are involved in the detoxification of reactive intermediates. The metabolism of this compound can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It can be transported across cell membranes by passive diffusion or facilitated by transporters. Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl thioglycolate can be synthesized through the esterification of thioglycolic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. This includes the esterification of thioglycolic acid with 2-ethylhexanol, followed by purification steps such as distillation to obtain the pure product. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Alkyl thioglycolates.
Scientific Research Applications
2-Ethylhexyl thioglycolate is utilized in various scientific research applications, including:
Comparison with Similar Compounds
Thioglycolic acid: A simpler thiol compound with similar reducing properties.
2-Mercaptoethanol: Another thiol compound used in biochemical applications.
Ethylhexyl mercaptoacetate: A closely related ester with similar chemical properties.
Uniqueness: 2-Ethylhexyl thioglycolate stands out due to its combination of a long alkyl chain and a thiol group, providing both hydrophobic and reducing properties. This makes it particularly useful in applications where both properties are desired, such as in the stabilization of PVC and in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-ethylhexyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHSTLLOZWTNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027656 | |
| Record name | 2-Ethylhexyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, 2-mercapto-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7659-86-1 | |
| Record name | 2-Ethylhexyl thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioglycolic acid-2-ethylhexyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL MERCAPTOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6P51ASB6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-EHTG break down into other compounds?
A2: Yes, research indicates that during the thermal degradation of PVC, the thioglycolic acid ester residues from dioctyltin bis(2-ethylhexyl thioglycolate) can incorporate into the PVC structure. This incorporation happens in the form of sulfide, sulfoxide, and sulfonic structures. []
Q2: What is the mechanism behind 2-EHTG's antioxidant properties in mineral oils?
A3: Studies suggest that methyltin tris and dimethyltin bis(this compound) demonstrate significant antioxidant activity in mineral oils, even surpassing traditional antioxidants like BHT and phenothiazine. [] This enhanced activity likely stems from the presence of the mercaptoester groups linked to tin (S-Sn), allowing for both radical scavenging and hydroperoxide decomposition. []
Q3: Has 2-EHTG been explored for metal extraction?
A4: Yes, 2-EHTG exhibits selective extraction capabilities for Indium(III) and Gallium(III), proving effective in recovering these metals from complex sources like zinc refinery residues and discarded solar panels. [] Notably, the oxygen atom in the EHTG ester group plays a crucial role in this selective extraction process. []
Q4: Can 2-EHTG interact with pharmaceutical compounds?
A5: Research reveals that 2-EHTG, present in the packaging of the asthma medication Montelukast, can react with the drug, forming thiol-ene addition products. [] This finding highlights the importance of considering potential interactions between excipients like 2-EHTG and active pharmaceutical ingredients during drug development. []
Q5: Are there any safety concerns associated with dialkyltin bis(this compound) compounds?
A6: Research focusing on dibutyltin bis(this compound) (DBTE) in rats suggests it does not form the more toxic dibutyltin dichloride in simulated gastric conditions. [] While developmental toxicity studies in rats found no teratogenic or fetotoxic effects, a maternal LOAEL was observed at 25 mg/kg/day due to reduced thymus weight. [] Similar results were obtained with dimethyltin bis(this compound) where the maternal NOAEL was 10 mg/kg/day, and the developmental NOAEL was 25 mg/kg/day. []
Q6: Can barium salts of 2-EHTG enhance the performance of other PVC stabilizers?
A7: Yes, studies have shown that incorporating barium bis(this compound) alongside antimony tris(this compound) in PVC significantly improves the long-term stabilizing effects compared to using antimony alone. [, ] This synergy allows for a reduction in the required amount of antimony compounds, potentially mitigating any negative impact on the stabilizer's effectiveness. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


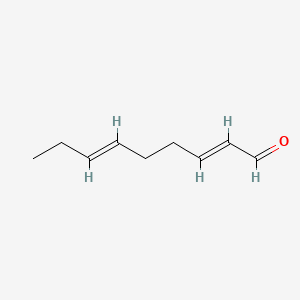
![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)
